4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde
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Overview
Description
4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the carbaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(3,4-Dimethoxybenzoyl)piperazine-1-carboxylic acid.
Reduction: 4-(3,4-Dimethoxybenzoyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxybenzyl)piperazine: Similar structure but lacks the carbaldehyde group.
4-(3,4-Dimethoxybenzoyl)piperidine: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde is unique due to the presence of both the 3,4-dimethoxybenzoyl group and the carbaldehyde group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-4-3-11(9-13(12)20-2)14(18)16-7-5-15(10-17)6-8-16/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPOVDCBAFHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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